2-(azetidin-3-yl)propane-1,3-diol

Catalog No.
S6903869
CAS No.
1375303-16-4
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(azetidin-3-yl)propane-1,3-diol

CAS Number

1375303-16-4

Product Name

2-(azetidin-3-yl)propane-1,3-diol

IUPAC Name

2-(azetidin-3-yl)propane-1,3-diol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2

InChI Key

IUVTXPUHLDVOKD-UHFFFAOYSA-N

SMILES

C1C(CN1)C(CO)CO

Canonical SMILES

C1C(CN1)C(CO)CO

2-(Azetidin-3-yl)propane-1,3-diol is an organic compound characterized by its azetidine ring and a propane-1,3-diol structure. Its molecular formula is C5H11NO2C_5H_{11}NO_2, and it features a four-membered nitrogen-containing heterocycle (azetidine) fused with a propane backbone that has hydroxyl groups at both ends. The compound's unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound may undergo reduction reactions, potentially yielding secondary or tertiary alcohols.
  • Substitution Reactions: The amino group in the azetidine structure can engage in nucleophilic substitution, allowing for the formation of various derivatives .

Research indicates that 2-(azetidin-3-yl)propane-1,3-diol exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows promise in inhibiting the growth of certain bacteria and fungi.
  • Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, influencing metabolic pathways .

The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods:

  • Nucleophilic Substitution: This method involves reacting an azetidine derivative with a suitable alkyl halide or epoxide to introduce the propane backbone.
  • Reduction of Azetidine Derivatives: Starting from azetidine compounds with carbonyl groups, reduction processes can yield the desired diol structure.
  • Multi-step Synthesis: A combination of reactions involving protection and deprotection strategies may also be employed to ensure selectivity and yield .

The applications of 2-(azetidin-3-yl)propane-1,3-diol span various fields:

  • Pharmaceuticals: It serves as a building block in drug development, particularly for compounds targeting neurological conditions.
  • Chemical Intermediates: Utilized in organic synthesis as an intermediate for producing other complex molecules.
  • Research Reagent: Employed in biochemical research for studying enzyme interactions and metabolic pathways .

Interaction studies of 2-(azetidin-3-yl)propane-1,3-diol focus on its binding affinity with various biological targets:

  • Receptor Binding: Investigations reveal its potential to bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Interaction: Studies demonstrate its capacity to inhibit specific enzymes involved in metabolic processes, suggesting therapeutic potential.
  • Cellular Uptake: Research indicates favorable pharmacokinetic properties, including good absorption and permeability across biological membranes .

Several compounds share structural similarities with 2-(azetidin-3-yl)propane-1,3-diol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-AminoethanolSimple amino alcoholLacks azetidine structure
4-Amino-1-butanolAmino group on a butanol chainDifferent carbon chain length
2-Amino-1-propanolAmino group on a propane chainNo azetidine ring
3-(Dimethylamino)-1,2-propanediolDimethylamino groupDifferent functional group
2-(Dimethylamino)-2-methylpropanediolDimethylamino group with branched carbonStructural branching differs from azetidine

Uniqueness

The primary uniqueness of 2-(azetidin-3-yl)propane-1,3-diol lies in its azetidine ring structure combined with the diol functionality. This combination imparts distinct chemical reactivity and biological activity not found in the similar compounds listed above .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-04-14

Explore Compound Types